4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-
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Overview
Description
4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl- is a heterocyclic compound that belongs to the family of furo[3,2-c]pyran-4-one derivatives.
Preparation Methods
The synthesis of 4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of diethylacetone dioxalate to form chelidonic acid, which then undergoes decarboxylation to yield the desired compound . Another approach involves the heating of I-Methoxypent-l-en-3-yn-5-al diethylacetal with methanol and water, using mercuric sulfate or sulfuric acid as catalysts .
Chemical Reactions Analysis
4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out using common reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride . Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In medicinal chemistry, it has shown promise as a scaffold for the development of anticancer agents due to its ability to inhibit the growth of cancer cells . Additionally, it has been investigated for its potential use as a radical scavenger and cytotoxic agent . In the field of material science, this compound has been explored for its potential use in the synthesis of novel materials with unique properties .
Mechanism of Action
The mechanism of action of 4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by complexing with copper ions and altering the enzyme’s three-dimensional structure . This inhibition prevents the activation of tyrosinase and subsequently reduces melanin formation. Additionally, this compound has been found to interact with DNA, acting as a minor groove binder with high binding constants .
Comparison with Similar Compounds
4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl- can be compared with other similar compounds, such as 5-hydroxy-2-methyl-4H-pyran-4-one (kojic acid) and 2-methyl-5-hydroxy-4H-pyran-4-one . While these compounds share structural similarities, they exhibit distinct biological activities and applications. For instance, kojic acid is widely used as a skin-lightening agent due to its ability to inhibit melanin synthesis, whereas 4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl- has shown potential as an anticancer agent and radical scavenger .
Properties
CAS No. |
87773-73-7 |
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Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-methylfuro[3,2-c]pyran-4-one |
InChI |
InChI=1S/C9H8O4/c1-5-2-8-7(9(11)12-5)3-6(4-10)13-8/h2-3,10H,4H2,1H3 |
InChI Key |
VCTINQYQXSQILW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(O2)CO)C(=O)O1 |
Origin of Product |
United States |
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